molecular formula C10H18Cl2N2 B092224 N,N-Diethyl-1,4-phenylenediamine Dihydrochloride CAS No. 16713-15-8

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Cat. No.: B092224
CAS No.: 16713-15-8
M. Wt: 237.17 g/mol
InChI Key: NHPCFKHZILUMDE-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is an organic compound with the molecular formula C10H18Cl2N2. It is a derivative of phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production process is scaled up, and the reactions are carried out under controlled conditions to ensure high yield and purity. The use of large reactors and efficient purification techniques is common to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,4-phenylenediamine Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride involves its ability to undergo redox reactions. It acts as a reducing agent in various chemical processes, and its molecular targets include oxidizing agents and electrophiles. The pathways involved in its reactions are primarily based on electron transfer mechanisms .

Comparison with Similar Compounds

    N,N-Dimethyl-1,4-phenylenediamine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethyl-1,4-phenylenediamine: The base form without the dihydrochloride salt.

    N,N-Diphenyl-1,4-phenylenediamine: Substituted with phenyl groups instead of ethyl groups.

Uniqueness: N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and reactivity in various chemical processes. This makes it particularly useful in applications where high solubility and reactivity are required .

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPCFKHZILUMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84609-46-1, 16713-15-8
Record name N,N-Diethyl-p-phenylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-amino-N,N-diethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

N,N-diethyl-p-phenylenediamine (H2NC6H4N(CH2CH3)2, MW 164.25, 40 g, 244 mmol) was dissolved in diethyl ether (200 cm3). Hydrochloric acid (40 cm3, 37%) was added. The resulting solution was concentrated by rotary evaporation to give N,N-diethyl-p-phenylenediamine dihydrochloride as a light brown solid (57.76 g, 100%). dH (250 MHz; D2O): 7.68 (2H, m, ArH), 3.45 (4H, q, 7.25, NCH2), 1.19 (6H, t, 7.25, CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
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